![molecular formula C7H8Cl3NO6 B14668091 N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid CAS No. 37888-41-8](/img/structure/B14668091.png)
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid is a chemical compound that features a trichloroethoxycarbonyl group attached to the amino acid L-aspartic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid typically involves the reaction of L-aspartic acid with 2,2,2-trichloroethyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or aqueous sodium hydroxide at ambient temperature . The trichloroethyl chloroformate acts as a protecting group for the amine functionality of the aspartic acid, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The trichloroethoxycarbonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to remove the trichloroethoxycarbonyl group, yielding L-aspartic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Pyridine, sodium hydroxide
Acids: Acetic acid for deprotection reactions
Reducing agents: Zinc in the presence of acetic acid for removal of the trichloroethoxycarbonyl group
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis would yield L-aspartic acid, while nucleophilic substitution could result in various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid has several scientific research applications:
Organic Synthesis: Used as a protecting group for amines, facilitating the synthesis of complex molecules.
Medicinal Chemistry:
Material Science: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid primarily involves its role as a protecting group. The trichloroethoxycarbonyl group protects the amine functionality of L-aspartic acid, preventing unwanted reactions during synthesis. The protecting group can be selectively removed under specific conditions, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2,2,2-Trichloroethoxy)carbonyl]glycine: Similar structure but with glycine instead of L-aspartic acid.
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-isoleucine: Another amino acid derivative with the same protecting group.
Uniqueness
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid is unique due to the presence of the trichloroethoxycarbonyl group attached to L-aspartic acid. This combination provides specific chemical properties and reactivity that can be exploited in various applications, particularly in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
37888-41-8 |
|---|---|
Fórmula molecular |
C7H8Cl3NO6 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
(2S)-2-(2,2,2-trichloroethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C7H8Cl3NO6/c8-7(9,10)2-17-6(16)11-3(5(14)15)1-4(12)13/h3H,1-2H2,(H,11,16)(H,12,13)(H,14,15)/t3-/m0/s1 |
Clave InChI |
UNABRSKVFPVVGG-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl)C(=O)O |
SMILES canónico |
C(C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
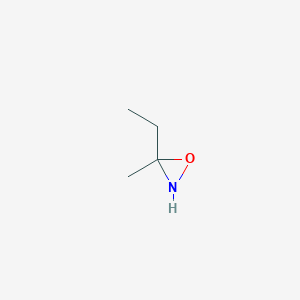

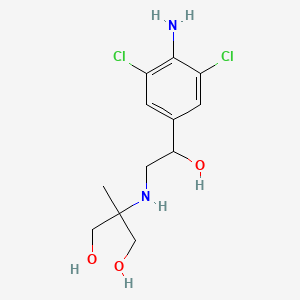
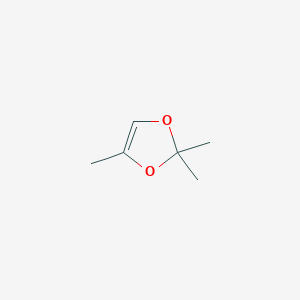



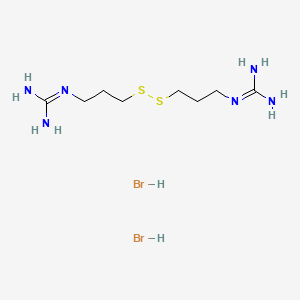
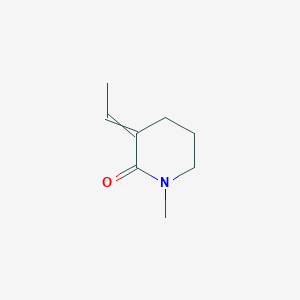
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)

![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)

